Aprofene hydrochloride is a chemical compound primarily recognized for its pharmacological properties as an antagonist of muscarinic and nicotinic acetylcholine receptors. It was originally developed in the Soviet Union and has been utilized in various medical applications, particularly concerning the central nervous system. The molecular formula for aprofene hydrochloride is , and it exhibits a complex structure that contributes to its unique biological activity .
These reactions are influenced by various factors, including the presence of acidic or basic environments, temperature variations, and specific catalysts that drive the reactions toward desired products.
Aprofene hydrochloride exhibits notable biological activity by antagonizing muscarinic and nicotinic acetylcholine receptors. This mechanism of action involves binding to these receptors without activating them, effectively blocking the action of acetylcholine, a key neurotransmitter. The physiological effects of this inhibition may include muscle relaxation and reduced glandular secretions. Aprofene has been investigated for therapeutic potential in treating conditions such as neurodegenerative diseases and muscle spasms .
The synthesis of aprofene hydrochloride generally involves several steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol, typically requiring an acid catalyst like sulfuric acid and conducted under reflux conditions. This process yields the desired ester product, which can then be converted into aprofene hydrochloride through subsequent reactions.
Aprofene hydrochloride has diverse applications across various fields:
Studies have shown that aprofene interacts with acetylcholine receptors in their desensitized state. This interaction does not enhance agonist affinity but indicates a complex relationship with receptor dynamics. Such studies are crucial for understanding how aprofene can modulate neurotransmission and its potential side effects when used therapeutically .
Aprofene hydrochloride shares similarities with other antimuscarinic agents but possesses unique attributes that distinguish it:
| Compound | Mechanism of Action | Primary Uses | Unique Features |
|---|---|---|---|
| Atropine | Antagonist of muscarinic receptors | Treats bradycardia; reduces salivation | Primarily affects heart rate regulation |
| Scopolamine | Antagonist of muscarinic receptors | Prevents motion sickness; postoperative nausea | More pronounced central nervous system effects |
| Ipratropium | Antagonist of muscarinic receptors | Treats respiratory conditions (asthma) | Primarily used for respiratory issues |
While atropine and scopolamine are more widely recognized for their clinical applications, aprofene's unique receptor interaction profile may offer specific advantages in certain therapeutic contexts .
Aprofene hydrochloride is a synthetic anticholinergic compound with the molecular formula C₂₁H₂₈ClNO₂ and a molecular weight of 361.91 g/mol [1] [4]. The free base form, aprofene, has the molecular formula C₂₁H₂₇NO₂ with a molecular weight of 325.44 g/mol [2] [3]. The compound is officially designated as 2-(diethylamino)ethyl 2,2-diphenylpropanoate hydrochloride according to International Union of Pure and Applied Chemistry nomenclature [1] [2].
The structural architecture of aprofene hydrochloride is characterized by several key components that define its molecular framework [2] [3]. The central core consists of a quaternary carbon atom bearing two phenyl rings and one methyl group, forming the 2,2-diphenylpropanoic acid moiety [1] [7]. This central structure is connected via an ester linkage to a 2-(diethylamino)ethyl chain, creating the complete molecular entity [2] [4].
| Structural Component | Description | Molecular Contribution |
|---|---|---|
| Central quaternary carbon | Bears two phenyl rings and one methyl group | Provides steric bulk and aromatic character |
| Ester linkage | Connects acid and amine portions | Essential for anticholinergic activity |
| Diethylaminoethyl chain | Terminal basic nitrogen with ethyl substituents | Provides cationic character for receptor binding |
| Phenyl rings | Two aromatic benzene rings | Enhance receptor binding affinity |
The compound exhibits an achiral structure with no defined stereocenters, as confirmed by crystallographic and computational analyses [3] [8]. The InChI key for aprofene is DIDYGLSKVUKRRP-UHFFFAOYSA-N, providing a unique chemical identifier for database searches [2] [3]. The simplified molecular input line entry system representation is CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2, which describes the complete atomic connectivity [2] [3].
The physical and chemical properties of aprofene hydrochloride reflect its structural characteristics and determine its behavior under various conditions [4] [8]. The compound exhibits a melting point range of 162-164°C for the hydrochloride salt, as reported in literature values of 163-165°C . The free base form of aprofene has a density of 1.0500 g/cm³, indicating it is slightly denser than water [8] [12].
The lipophilicity of aprofene is characterized by an XLogP3 value of 3.8, suggesting good membrane permeability characteristics [2]. This moderate lipophilicity contributes to the compound's ability to cross biological membranes while maintaining adequate aqueous solubility in its salt form [2] [3]. The hydrogen bonding profile shows zero hydrogen bond donors and three hydrogen bond acceptors, reflecting the ester oxygen atoms and the tertiary amine nitrogen [2].
| Property | Value | Significance |
|---|---|---|
| Molecular weight (hydrochloride) | 361.91 g/mol | Within optimal drug-like range |
| Molecular weight (free base) | 325.44 g/mol | Suitable for biological activity |
| Melting point (hydrochloride) | 162-164°C | Indicates stable crystalline form |
| Density (free base) | 1.0500 g/cm³ | Slightly denser than water |
| XLogP3 | 3.8 | Good membrane permeability |
| Hydrogen bond donors | 0 | Limited hydrogen bonding capability |
| Hydrogen bond acceptors | 3 | Moderate hydrogen bonding potential |
| Rotatable bonds | 9 | High conformational flexibility |
The compound demonstrates stability under normal storage conditions, with the hydrochloride salt form providing enhanced chemical stability compared to the free base [4] [12]. The exact mass of the free base is calculated as 325.204179104 Da, providing precise molecular weight determination for analytical purposes [2]. The compound's chemical stability is enhanced by the ester linkage, which is less susceptible to hydrolysis compared to simpler acetylcholine analogs [34] [35].
The conformational behavior of aprofene hydrochloride is characterized by significant molecular flexibility due to the presence of nine rotatable bonds within its structure [2] [3]. This high degree of rotational freedom allows the molecule to adopt multiple conformational states, which is crucial for its interaction with biological targets [23] [26]. The conformational landscape is primarily determined by rotations around the ester linkage, the carbon-carbon bonds in the diethylaminoethyl chain, and the orientations of the phenyl rings relative to the central quaternary carbon [26] [29].
The ester carbonyl group serves as a critical conformational anchor, with studies on similar diphenylpropanoic acid derivatives indicating preferred conformations that minimize steric interactions between the bulky diphenyl groups and the ester side chain [11] [21]. The diethylaminoethyl portion of the molecule exhibits gauche and trans conformational preferences similar to other aminoethyl esters, with the gauche conformation being statistically favored in a 2:1 ratio under normal conditions [25] [29].
Molecular dynamics simulations and conformational studies on related compounds suggest that aprofene can exist in multiple low-energy conformational states [23] [28]. The presence of the tertiary amine nitrogen introduces additional conformational complexity, as the diethyl groups can adopt various orientations relative to the ethyl bridge connecting to the ester [21] [26]. Temperature-dependent nuclear magnetic resonance studies on similar compounds have demonstrated that conformational interconversion occurs readily at physiological temperatures [6] [21].
| Conformational Feature | Characteristics | Energy Considerations |
|---|---|---|
| Ester rotation | Multiple orientations possible | Low barrier to rotation |
| Phenyl ring orientations | Independent rotation around C-phenyl bonds | Moderate steric hindrance |
| Aminoethyl chain | Gauche/trans equilibrium | Statistical preference for gauche |
| Tertiary amine geometry | Pyramidal nitrogen with flexible ethyl groups | Low inversion barrier |
The conformational flexibility of aprofene is essential for its biological activity, as it allows the molecule to adapt to the binding site geometry of muscarinic acetylcholine receptors [27] [34]. Computational studies on muscarinic antagonists have shown that conformational adaptability is a key factor in determining binding affinity and selectivity [27] [37]. The multiple rotatable bonds in aprofene provide the necessary flexibility for induced-fit binding mechanisms commonly observed in cholinergic receptor interactions [34] [37].
The structure-activity relationships of aprofene hydrochloride are governed by key structural features that are essential for anticholinergic activity [34] [37]. The ester linkage represents a fundamental requirement for potent anticholinergic activity, as it enables effective binding to acetylcholine receptors through competitive inhibition [34] [40]. The presence of an intact ester group is critical for receptor recognition, with modifications to this functional group typically resulting in significant loss of activity [35] [36].
The basic nitrogen atom in the diethylaminoethyl chain is essential for muscarinic receptor antagonism [34] [35]. While quaternary ammonium salts often exhibit the highest potency among anticholinergics, tertiary amines like that found in aprofene still possess considerable antagonist activity [37] [41]. The diethyl substitution on the nitrogen represents an optimal size for receptor binding, as larger alkyl groups typically decrease activity while smaller groups may reduce binding affinity [35] [36].
The diphenylacetic acid core structure is particularly significant for anticholinergic activity [39] [42]. The presence of two aromatic rings enhances binding to muscarinic receptors through π-π interactions and hydrophobic contacts within the receptor binding site [27] [42]. The methyl group on the central quaternary carbon contributes additional steric bulk that is important for antagonist activity, distinguishing it from simpler acetylcholine analogs [34] [38].
| Structural Element | Activity Contribution | Mechanistic Role |
|---|---|---|
| Ester linkage | Essential for activity | Competitive binding to receptor |
| Tertiary amine | High activity potential | Cationic interaction with receptor |
| Diphenyl groups | Enhanced binding affinity | π-π stacking and hydrophobic interactions |
| Two-carbon chain | Optimal spacing | Proper geometric relationship |
| Central methyl group | Steric contribution | Distinguishes from agonists |
The carbon chain length between the ester and amine groups is optimized at two carbons in aprofene [34] [35]. Studies on cholinergic structure-activity relationships have consistently shown that this spacing provides the ideal geometric relationship for muscarinic receptor binding [35] [36]. Compounds with longer or shorter carbon chains typically exhibit reduced activity compared to the two-carbon linker found in aprofene [34] [37].
The structure-activity profile of aprofene aligns with classical anticholinergic pharmacophores, which require specific spatial arrangements of cationic and ester functionalities [41] [42]. The high conformational flexibility of aprofene allows it to adopt bioactive conformations that complement the muscarinic receptor binding site, contributing to its antagonist potency [23] [27]. Recent crystallographic studies of muscarinic receptors have confirmed that antagonists like aprofene bind in extended conformations that occupy the orthosteric acetylcholine binding site [27] [42].
Aprofene hydrochloride exhibits unique stereochemical characteristics due to its symmetric molecular architecture [3] [8]. The compound is classified as achiral, containing no asymmetric carbon centers or other sources of molecular chirality [3]. This achiral nature distinguishes aprofene from many other pharmaceutical compounds and eliminates stereochemical complexity in its synthesis, analysis, and biological activity [3] [8].
The central quaternary carbon atom, while bearing four different substituents (two phenyl rings, one methyl group, and the ester-containing side chain), does not constitute a chiral center due to the presence of two identical phenyl groups [1] [2]. This structural symmetry ensures that aprofene exists as a single molecular entity rather than as stereoisomeric forms [3]. The absence of stereoisomerism simplifies pharmaceutical development and eliminates the need for chiral separation or stereoselective synthesis [3] [8].
The tertiary amine nitrogen in the diethylaminoethyl chain exhibits pyramidal geometry with two equivalent ethyl substituents [2] [3]. While nitrogen atoms can theoretically serve as chiral centers in certain molecular contexts, the symmetrical diethyl substitution pattern and the low barrier to nitrogen inversion at physiological temperatures prevent the formation of stable stereoisomers [21] [26]. Nuclear magnetic resonance studies on similar tertiary amines have confirmed rapid equilibration between potential nitrogen conformers [21].
| Stereochemical Feature | Characteristic | Implication |
|---|---|---|
| Central quaternary carbon | No chiral center (two identical phenyl groups) | Single molecular entity |
| Tertiary amine nitrogen | Rapid inversion at physiological temperature | No stable stereoisomers |
| Overall molecular symmetry | Achiral structure | Simplified pharmaceutical properties |
| Conformational dynamics | Multiple conformers, no chiral preference | Flexible receptor binding |
The stereochemical simplicity of aprofene contrasts with many natural anticholinergic alkaloids, such as atropine and scopolamine, which exist as defined stereoisomers with specific optical activities [38] [42]. This difference has implications for receptor binding, as the achiral nature of aprofene allows for more flexible adaptation to receptor binding sites without the constraints imposed by fixed stereochemical configurations [27] [34].